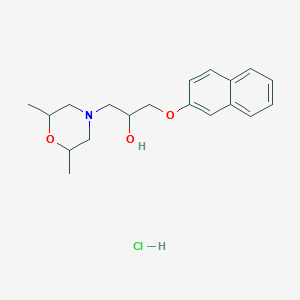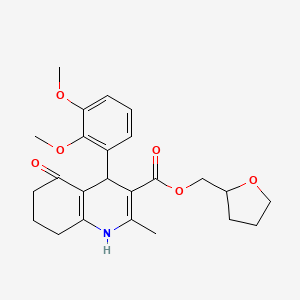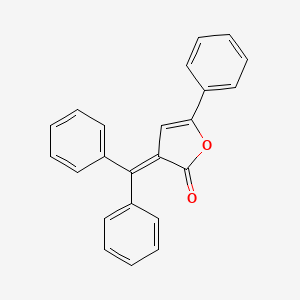
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride, also known as L-741,626, is a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride acts as a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of neurotransmitter release and are thought to play a role in the pathophysiology of various neurological disorders. By blocking these receptors, 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride is able to modulate the release of neurotransmitters and restore normal brain function.
Biochemical and Physiological Effects
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain. It has also been shown to decrease the release of serotonin and glutamate. These effects are thought to be responsible for the therapeutic actions of the compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride in lab experiments is its selectivity for the serotonin 5-HT1B and 5-HT1D receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several future directions for the research on 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride. One direction is to explore its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to investigate its effects on other neurotransmitter systems, such as the GABA and glutamate systems. Additionally, researchers may explore the development of new analogs of this compound with improved pharmacokinetic properties and selectivity for specific receptor subtypes.
Synthesis Methods
The synthesis of 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride involves a multi-step process. The first step involves the reaction of 2-naphthol with 2-bromoethanol in the presence of a base to form 2-(2-naphthyloxy)ethanol. The second step involves the reaction of 2-(2-naphthyloxy)ethanol with morpholine in the presence of a catalyst to form 2-(2-naphthyloxy)ethyl morpholine. The third step involves the reaction of 2-(2-naphthyloxy)ethyl morpholine with 2,6-dimethyl-4-chlorophenol in the presence of a base to form 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol. The final step involves the reaction of 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol with hydrochloric acid to form 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride.
Scientific Research Applications
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in the treatment of migraine headaches, depression, anxiety, and obsessive-compulsive disorder. It has also been shown to be effective in the treatment of drug addiction and alcoholism.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-14-10-20(11-15(2)23-14)12-18(21)13-22-19-8-7-16-5-3-4-6-17(16)9-19;/h3-9,14-15,18,21H,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYNDHBGXYKPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzyl-3-(4-hydroxy-3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5110014.png)
![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5110019.png)
![N-(3-methoxy-2-pyrazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B5110032.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5110033.png)
![2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5110036.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5110041.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5110051.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B5110069.png)

![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5110087.png)

![N-(4-acetylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5110096.png)